molecular formula C43H72N10O12 B14204141 H-Tyr-Leu-Gly-Ala-Thr-Leu-Lys-Gly-Val-OH CAS No. 852243-42-6

H-Tyr-Leu-Gly-Ala-Thr-Leu-Lys-Gly-Val-OH

Cat. No.: B14204141
CAS No.: 852243-42-6
M. Wt: 921.1 g/mol
InChI Key: WKUGEDKMHJYMIA-JHMOKGARSA-N
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Description

H-Tyr-Leu-Gly-Ala-Thr-Leu-Lys-Gly-Val-OH is a linear nonapeptide with the sequence Tyr-Leu-Gly-Ala-Thr-Leu-Lys-Gly-Val. Key structural features include:

  • N-terminal tyrosine (Tyr): Aromatic residue often involved in receptor binding, particularly in opioid peptides.
  • Charged/polar residues: Lysine (Lys) enhances solubility, while threonine (Thr) and glycine (Gly) provide conformational flexibility.
  • Molecular weight: Estimated at ~1,020 Da (calculated using average amino acid masses).

Properties

CAS No.

852243-42-6

Molecular Formula

C43H72N10O12

Molecular Weight

921.1 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C43H72N10O12/c1-22(2)17-31(50-38(59)29(45)19-27-12-14-28(55)15-13-27)40(61)47-20-33(56)48-25(7)37(58)53-36(26(8)54)42(63)51-32(18-23(3)4)41(62)49-30(11-9-10-16-44)39(60)46-21-34(57)52-35(24(5)6)43(64)65/h12-15,22-26,29-32,35-36,54-55H,9-11,16-21,44-45H2,1-8H3,(H,46,60)(H,47,61)(H,48,56)(H,49,62)(H,50,59)(H,51,63)(H,52,57)(H,53,58)(H,64,65)/t25-,26+,29-,30-,31-,32-,35-,36-/m0/s1

InChI Key

WKUGEDKMHJYMIA-JHMOKGARSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Tyr-Leu-Gly-Ala-Thr-Leu-Lys-Gly-Val-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence, which is protected at its amino group.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin and deprotected to yield the final peptide.

Industrial Production Methods

In industrial settings, the production of peptides often involves automated peptide synthesizers that can handle large-scale synthesis efficiently. These machines follow the same principles as SPPS but are optimized for high throughput and consistency.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Tyr-Leu-Gly-Ala-Thr-Leu-Lys-Gly-Val-OH can undergo various chemical reactions, including:

    Oxidation: This can affect amino acids like Tyrosine and Methionine.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution reagents: Various alkylating agents for modifying side chains.

Major Products

The products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of Tyrosine can lead to dityrosine formation, while reduction of disulfide bonds yields free cysteine residues.

Scientific Research Applications

Peptides like H-Tyr-Leu-Gly-Ala-Thr-Leu-Lys-Gly-Val-OH have numerous applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and in studying peptide synthesis techniques.

    Biology: Serve as models for studying protein structure and function, enzyme-substrate interactions, and cell signaling pathways.

    Medicine: Investigated for their therapeutic potential in treating diseases, including as drug candidates for conditions like diabetes and cancer.

    Industry: Utilized in the development of biomaterials, cosmetics, and as additives in various products.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Generally, they exert their effects by interacting with molecular targets such as:

    Receptors: Binding to cell surface receptors to trigger signaling pathways.

    Enzymes: Acting as substrates or inhibitors of enzymatic reactions.

    Ion channels: Modulating the activity of ion channels to influence cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Peptides

Compound Name Sequence Molecular Weight (Da) Key Features & Bioactivity Evidence Source
Target Peptide H-Tyr-Leu-Gly-Ala-Thr-Leu-Lys-Gly-Val-OH ~1,020 Tyr N-terminus, hydrophobic Leu/Val, Lys for charge N/A
Tyr-Phe-Cys-Leu-Thr (YFCLT) Tyr-Phe-Cys-Leu-Thr ~636 Antioxidant, reduces alcohol-induced HepG2 cell damage via ROS suppression
H-Tyr-Gly-Gly-Phe-Leu-Lys-OH H-Tyr-Gly-Gly-Phe-Leu-Lys-OH ~733 Tyr-Gly-Gly motif (opioid-like), acetate salt form
H-GLU-ALA-ALA-GLY-ILE-GLY-ILE-LEU-THR-VAL-OH Decapeptide with Glu/Ala repeats ~1,050 Hydrophobic core (Ile/Leu/Val), Thr for solubility
H-Val-Thr-Cys-Gly-OH Val-Thr-Cys-Gly ~378 Cys for disulfide bonds, Thr for hydroxylation

Key Comparative Insights

N-Terminal Tyrosine and Receptor Binding

  • The target peptide shares the N-terminal Tyr with opioid peptides like H-Tyr-Gly-Gly-Phe-Leu-Lys-OH () and enkephalins (). In opioid systems, Tyr is critical for µ- or δ-receptor binding, while Gly-Gly-Phe motifs stabilize interactions. The target’s lack of Phe but inclusion of Leu and Lys may shift receptor specificity toward δ-receptors, which favor larger, hydrophilic peptides .

Hydrophobic Residues and Membrane Interactions

  • The target’s repeated Leu and Val residues resemble the hydrophobic core of H-GLU-ALA-ALA-GLY-ILE-GLY-ILE-LEU-THR-VAL-OH (), which likely adopts compact conformations. Such structures are typical in antimicrobial peptides or those targeting lipid bilayers.

Antioxidant Potential YFCLT () demonstrates hepatoprotective effects via ROS scavenging. The target’s Tyr and Thr residues could similarly quench free radicals, though its longer sequence might reduce bioavailability compared to pentapeptides.

Synthesis and Stability

  • Unlike cyclic peptides (e.g., cyclo-[Gly-Thz-Pro-Leu-Val] in ), the target’s linear structure may lower enzymatic stability but simplify synthesis. Cyclization often enhances proteolytic resistance but requires specialized methods like thiazole ring formation .

Amino Acid Additive Effects shows Val, Leu, and Ile regulate secondary metabolite biosynthesis in Streptomyces.

Research Implications and Limitations

  • Gaps in Data: No direct studies on the target peptide were found; comparisons rely on structural analogs.
  • Functional Hypotheses : Prioritize testing for opioid-like activity (δ-receptor affinity) and antioxidant capacity.
  • Synthesis Optimization : Use solid-phase peptide synthesis (SPPS) with Lys for solubility and Thr/Gly for folding.

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